molecular formula C4H9IMg B6304969 But-2-ylmagnesium iodide, 0.50 M in ether CAS No. 14753-38-9

But-2-ylmagnesium iodide, 0.50 M in ether

Cat. No.: B6304969
CAS No.: 14753-38-9
M. Wt: 208.32 g/mol
InChI Key: NAUGMQDCMUAQOH-UHFFFAOYSA-M
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Description

But-2-ylmagnesium iodide, 0.50 M in ether, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is typically used in solution form, with ether acting as the solvent to stabilize the reactive magnesium species.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-ylmagnesium iodide can be synthesized through the reaction of but-2-yl iodide with magnesium metal in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

The general reaction is as follows:

But-2-yl iodide+MagnesiumBut-2-ylmagnesium iodide\text{But-2-yl iodide} + \text{Magnesium} \rightarrow \text{But-2-ylmagnesium iodide} But-2-yl iodide+Magnesium→But-2-ylmagnesium iodide

Industrial Production Methods

In an industrial setting, the production of but-2-ylmagnesium iodide involves similar principles but on a larger scale. The process is carefully controlled to ensure the purity and concentration of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

But-2-ylmagnesium iodide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Reduction: Can reduce certain functional groups, such as nitriles, to amines.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Alkyl Halides: Various alkyl halides for substitution reactions.

    Solvents: Anhydrous ether is commonly used to stabilize the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.

    Amines: Formed from the reduction of nitriles.

Scientific Research Applications

But-2-ylmagnesium iodide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of but-2-ylmagnesium iodide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium iodide acts as a leaving group, facilitating the reaction.

Comparison with Similar Compounds

But-2-ylmagnesium iodide can be compared with other Grignard reagents, such as:

  • Methylmagnesium iodide
  • Ethylmagnesium bromide
  • Phenylmagnesium chloride

Uniqueness

But-2-ylmagnesium iodide is unique due to its specific reactivity and the types of products it forms. Its structure allows for the formation of secondary alcohols and other complex molecules, making it particularly useful in synthetic organic chemistry.

Properties

IUPAC Name

magnesium;butane;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.HI.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUGMQDCMUAQOH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]C.[Mg+2].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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